methyl 4-({[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[4-(1H-1,3-benzimidazol-2-yl)piperidino]carbonyl}amino)benzoate is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a benzoate ester. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(1H-1,3-benzimidazol-2-yl)piperidino]carbonyl}amino)benzoate typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes.
Piperidine Derivative Formation: The piperidine ring is introduced through nucleophilic substitution reactions involving appropriate piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(1H-1,3-benzimidazol-2-yl)piperidino]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
Methyl 4-({[4-(1H-1,3-benzimidazol-2-yl)piperidino]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[4-(1H-1,3-benzimidazol-2-yl)piperidino]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function and leading to cell death in cancer cells . The piperidine ring enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benomyl, carbendazim, and thiabendazole share the benzimidazole core and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine-based drugs used in neuropharmacology.
Properties
Molecular Formula |
C21H22N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 4-[[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H22N4O3/c1-28-20(26)15-6-8-16(9-7-15)22-21(27)25-12-10-14(11-13-25)19-23-17-4-2-3-5-18(17)24-19/h2-9,14H,10-13H2,1H3,(H,22,27)(H,23,24) |
InChI Key |
BIGPLUSNEASYEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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